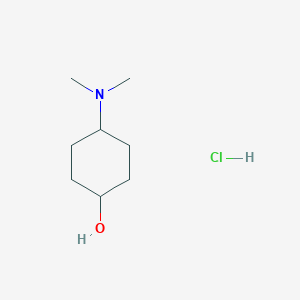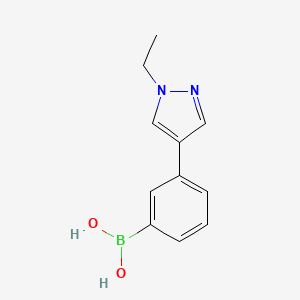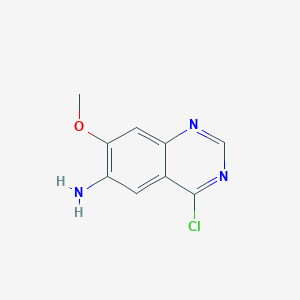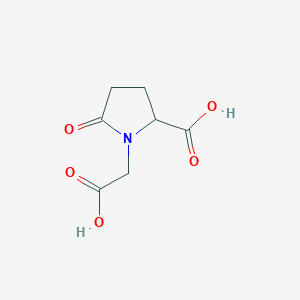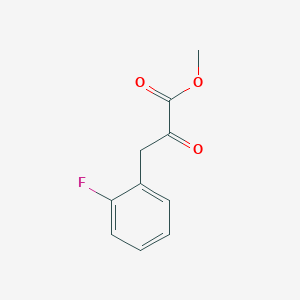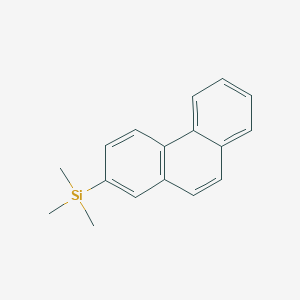![molecular formula C11H11F3O B15334319 3-[3-(Trifluoromethyl)phenyl]cyclobutanol CAS No. 2007925-18-8](/img/structure/B15334319.png)
3-[3-(Trifluoromethyl)phenyl]cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol typically involves the trifluoromethylation of a phenyl ring followed by cyclobutanol formation. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can also be employed for the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutanone.
Reduction: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutane.
Substitution: Formation of substituted cyclobutanol derivatives.
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenyl]cyclobutanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol involves its interaction with molecular targets through its trifluoromethyl group, which enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol
- 3-(Trifluoromethyl)cyclobutanol
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, hydrophobicity, and electron-withdrawing capability, making it valuable in various applications .
Propriétés
Numéro CAS |
2007925-18-8 |
|---|---|
Formule moléculaire |
C11H11F3O |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2 |
Clé InChI |
MEAZYCSPYSPOTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1O)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


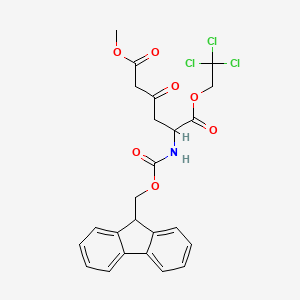
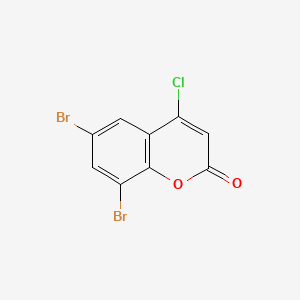
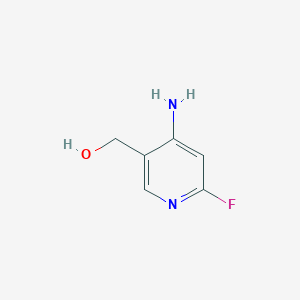
![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
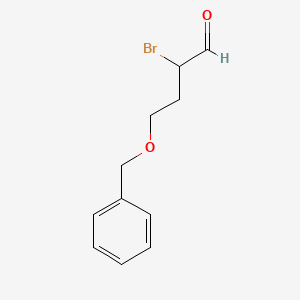
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)

